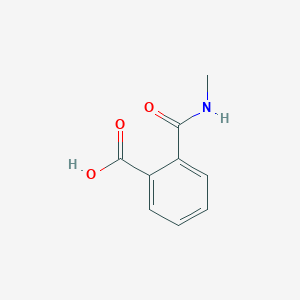

2-(Methylcarbamoyl)benzoic acid

Descripción general

Descripción

2-(Methylcarbamoyl)benzoic acid is an organic compound . It is a derivative of benzoic acid, which is an aromatic carboxylic acid .

Synthesis Analysis

A single crystal study on this compound suggests that it can be synthesized by dissolving 0.5 g of the compound in 8 mL methanol. Evaporation at room temperature yields colorless crystals of this compound . Another study indicates that a urethane methacrylate monomer, 2-((methylcarbamoyl)oxy)ethyl methacrylate (MEM), and methacrylic acid (MAA) can be copolymerized to prepare latexes via emulsion polymerization .Molecular Structure Analysis

The molecular structure of this compound is similar to that of benzoic acid, with a carboxyl group attached to a benzene ring . The exact structure would need to be determined through methods such as crystallography .Aplicaciones Científicas De Investigación

Benzoic Acid and Derivatives in Food and Pharmaceuticals

Benzoic acid, including its derivatives like 2-(Methylcarbamoyl)benzoic acid, is widely found in plant and animal tissues. It is extensively used as an antibacterial and antifungal preservative in food, cosmetics, hygiene, and pharmaceutical products. Its presence in the environment is significant due to its widespread production and usage. The compound's metabolism, toxicology, and analytical detection methods have been well-researched, emphasizing its relevance in public health and industrial applications (del Olmo, Calzada, & Nuñez, 2017).

Role in Plant Stress Tolerance

Studies have shown that benzoic acid and its derivatives play a crucial role in inducing stress tolerance in plants. They are effective in imparting tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids. Benzoic acid, due to its structure, has been found effective at lower concentrations in comparison to other related compounds (Senaratna et al., 2004).

Biotechnological Applications

Benzoic acid derivatives, including this compound, have been utilized in biotechnological applications like the biosynthesis of other significant compounds. For instance, Benzoic acid 2-hydroxylase, a soluble oxygenase, catalyzes the biosynthesis of salicylic acid from benzoic acid in tobacco. This highlights the compound's role in metabolic pathways and potential applications in genetic and metabolic engineering (León et al., 1995).

Analytical Chemistry and Environmental Studies

In analytical chemistry, methods like gas chromatography with on-line pyrolytic methylation have been developed to determine benzoic acid in soft drinks. This underscores its role in food safety and regulatory compliance. Moreover, it plays a part in environmental studies, particularly in understanding the distribution and impact of preservatives in various ecosystems (Pan et al., 2005).

Waste Water Treatment

Innovative uses of carbamoyl benzoic acids, including this compound, have been reported in wastewater treatment processes. These compounds show potential in removing hazardous heavy metals from wastewater, highlighting their utility in environmental remediation and sustainable waste management (Martinez-Quiroz et al., 2017).

Safety and Hazards

Direcciones Futuras

Future research could focus on further understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 2-(Methylcarbamoyl)benzoic acid. Additionally, the potential applications of this compound in various fields could be explored .

Mecanismo De Acción

Target of Action

It is known to be a significant impurity in the production of milnacipran hydrochloride , a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia . This suggests that 2-(Methylcarbamoyl)benzoic acid may interact with similar targets as milnacipran hydrochloride, such as serotonin and norepinephrine transporters.

Propiedades

IUPAC Name |

2-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIRZHBFUPWNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)

![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3150158.png)